1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
CAS No.:
Cat. No.: VC17649751
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N4O |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | 1-[1-(2-aminoethyl)triazol-4-yl]ethanone |
| Standard InChI | InChI=1S/C6H10N4O/c1-5(11)6-4-10(3-2-7)9-8-6/h4H,2-3,7H2,1H3 |
| Standard InChI Key | IFCVSYMODGFUDO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CN(N=N1)CCN |
Introduction
1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a synthetic organic compound belonging to the triazole family. It is characterized by its molecular formula C6H10N4O and molecular weight of 154.17 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.
Synthesis and Preparation
While specific synthesis methods for 1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one are not detailed in the available literature, triazole compounds are often synthesized using the Huisgen cycloaddition, also known as "click chemistry." This reaction involves the formation of a triazole ring from azides and alkynes, typically facilitated by copper(I) catalysts under mild conditions.
Hydrochloride Salt
The hydrochloride salt of this compound, 1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride, is also documented. It has a molecular formula of C6H11ClN4O and a molecular weight of 190.63 g/mol. This salt is identified by the CAS number 2839138-38-2 .
| Property | Description |
|---|---|
| Molecular Formula | C6H11ClN4O |
| Molecular Weight | 190.63 g/mol |
| PubChem CID | 165884943 |
| CAS Number | 2839138-38-2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume